molecular formula C10H12BrN3OS B4558917 N-(4-bromophenyl)-2-propionylhydrazinecarbothioamide

N-(4-bromophenyl)-2-propionylhydrazinecarbothioamide

Cat. No. B4558917
M. Wt: 302.19 g/mol
InChI Key: WLBGTBHOIOITEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-2-propionylhydrazinecarbothioamide derivatives involves the reaction of phenylhydrazine with isothiocyanates under various conditions, including stirring at room temperature, microwave irradiation, or mechanochemical grinding. These methods have been employed to achieve quantitative yields, highlighting the efficiency and adaptability of the synthesis process for these compounds (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is pivotal in determining their reactivity and potential applications. Studies have shown that the structure of these compounds can be modified to enhance their properties, such as increasing their antioxidant activity. For instance, new hydrazinecarbothioamides have been synthesized and shown excellent antioxidant activity, demonstrating the impact of molecular structure on their chemical behavior (Barbuceanu et al., 2014).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, forming a range of heterocyclic compounds. For example, they can react with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to produce heterocyclic rings like pyrazoles and triazoles, showcasing their reactivity and versatility in organic synthesis (Aly et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Research has been dedicated to synthesizing and characterizing novel compounds with potential biological activities. For instance, the synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety have been explored, showing that these compounds can intercalate with SS-DNA, suggesting a potential for genetic interaction studies (Farghaly et al., 2020).

Corrosion Inhibition

  • Thiosemicarbazides have been investigated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their efficiency and potential for industrial applications in protecting metals against corrosion (Ebenso et al., 2010).

Fluorescent Probes

  • Certain derivatives have been used in designing fluorescent probes for detecting hydrazine in biological and water samples, highlighting the environmental and biological monitoring potential of these compounds (Zhu et al., 2019).

Anticonvulsant Activity

  • Novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides have been synthesized and evaluated for anticonvulsant activity, indicating the therapeutic potential of these compounds in treating seizures (Tripathi et al., 2012).

Antioxidant Activity

  • Studies have shown that hydrazinecarbothioamide derivatives exhibit significant antioxidant activity, suggesting their utility in oxidative stress-related research and potential therapeutic applications (Barbuceanu et al., 2014).

Analytical Applications

  • Modified electrodes incorporating hydrazinecarbothioamide derivatives have been developed for the selective detection of bioactive molecules, demonstrating the analytical chemistry applications of these compounds (Beitollahi et al., 2008).

properties

IUPAC Name

1-(4-bromophenyl)-3-(propanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS/c1-2-9(15)13-14-10(16)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBGTBHOIOITEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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